molecular formula C19H14N4OS2 B2663807 N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 578723-88-3

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2663807
CAS No.: 578723-88-3
M. Wt: 378.47
InChI Key: SRNXTEZHNROSRC-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a quinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through nucleophilic substitution reactions, where a quinoline derivative reacts with a suitable electrophile.

    Formation of the Acetamide Group: The acetamide group is usually introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or quinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving thiadiazole and quinoline derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide: Unique due to the combination of thiadiazole and quinoline moieties.

    N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(26-23-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNXTEZHNROSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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